N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide is a fluorinated derivative of pyrrolidine, a versatile scaffold widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide typically involves the following steps:
Catalytic Hydrogenation: Catalytic hydrogenation of the O-Boc-protected derivative reduces the double bond and eliminates the hydroxy group, forming 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one.
Final Synthesis: The intermediate is then used to synthesize the fluorinated structural derivative this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of sigma-1 receptors.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in various cellular processes, including calcium ion influx and neurotransmitter modulation. By binding to these receptors, the compound can exert effects such as anti-seizure, antidepressant, and cognition-enhancing properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: A fluorinated derivative with similar structural features.
Pyrrolidine-2-one: A related compound with a pyrrolidine scaffold.
Uniqueness
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity, electronegativity, and bioavailability. These properties make it a valuable candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C8H13F3N2O |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)12-5-7-3-2-4-13(7)8(9,10)11/h7H,2-5H2,1H3,(H,12,14) |
InChI Key |
NBNHUODQQGGKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCN1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.